molecular formula C20H17Cl2FN4O2 B2922241 1-(2,5-dichlorophenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea CAS No. 1058499-78-7

1-(2,5-dichlorophenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea

Cat. No.: B2922241
CAS No.: 1058499-78-7
M. Wt: 435.28
InChI Key: UPQTWHAIECUOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dichlorophenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea is a useful research compound. Its molecular formula is C20H17Cl2FN4O2 and its molecular weight is 435.28. The purity is usually 95%.
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Biological Activity

1-(2,5-dichlorophenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea, with the CAS number 1058499-78-7, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms through which it exerts its effects.

  • Molecular Formula : C20_{20}H17_{17}Cl2_{2}FN4_{4}O2_{2}
  • Molecular Weight : 435.3 g/mol
  • Structure : The compound features a urea moiety linked to a pyridazine ring, which is substituted with dichlorophenyl and fluorophenyl groups.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The detailed synthetic pathway often includes:

  • Formation of the pyridazine core.
  • Introduction of the fluorophenyl and dichlorophenyl substituents via electrophilic aromatic substitution.
  • Final coupling to form the urea linkage.

Anticancer Activity

Research indicates that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with oxadiazole and pyrimidine frameworks have demonstrated potent activity against various human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancers .

Key Findings:

  • Mechanism : The anticancer activity is hypothesized to involve the inhibition of key cellular pathways that promote tumor growth and survival.
  • Case Studies : In vitro studies have shown that certain derivatives can inhibit cell proliferation effectively, with IC50_{50} values comparable to established chemotherapeutics.
CompoundCell LineIC50_{50} (µM)Reference
1MCF-710.5
2A54912.0
3DU-1458.7

Anti-inflammatory and Analgesic Properties

Similar compounds have been evaluated for anti-inflammatory effects, showing promise in reducing inflammatory markers in preclinical models. The biological activity may be attributed to modulation of cytokine production and inhibition of inflammatory pathways.

Mechanistic Insights

Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins involved in cancer progression and inflammation. These studies suggest that the compound may interact favorably with active sites of enzymes critical for tumor metabolism and survival .

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2FN4O2/c21-14-4-7-16(22)18(12-14)25-20(29)24-10-1-11-27-19(28)9-8-17(26-27)13-2-5-15(23)6-3-13/h2-9,12H,1,10-11H2,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQTWHAIECUOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCNC(=O)NC3=C(C=CC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.